Scientific Field: This application falls under the field of Agricultural Chemistry .
Summary of the Application: N-Benzoyl-N’-phenylurea and its derivatives have been developed as chitin synthesis inhibitors (CSIs) . These compounds affect the larval stages of most insects by blocking or inhibiting the synthesis of chitin .
Methods of Application: The compounds are synthesized by the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . The structures of these compounds are confirmed by IR, 1H-NMR, elemental analysis and single crystal X-ray diffraction analyses .
Results or Outcomes: The bioassay results indicated that these compounds exhibit good insecticidal activity, especially towards Plutella xylostella L. . Some of the compounds also showed strong insecticidal activity against Spodoptera exigua Hiibner .
Scientific Field: This application falls under the field of Medicinal Chemistry .
Summary of the Application: Certain derivatives of N-Benzoyl-N’-phenylurea have shown significant anticancer activity .
Methods of Application: The compounds are synthesized by converting the urea linkage of benzoylphenylureas into a semicarbazide and changing the aniline part into furoyl groups . The structures of these compounds are confirmed by IR, 1H-NMR, elemental analysis and single crystal X-ray diffraction analyses .
Results or Outcomes: The compounds possessed obvious anticancer activity against the human promyelocytic leukemic cell line (HL-60) . Some of the compounds also had activity against human hepatocellular carcinoma cell line (Bel-7402), human gastric carcinoma cell line (BGC-823), and human nasopharyngeal carcinoma cell line (KB) .
N-Benzoyl-N'-phenylurea is a chemical compound with the molecular formula C₁₄H₁₂N₂O₂ and a molar mass of approximately 240.26 g/mol. It belongs to the benzoylurea class of compounds, which are known for their insecticidal properties. The structure consists of a urea core with a benzoyl group attached to one nitrogen atom and a phenyl group attached to the other, forming a unique molecular configuration that allows for significant charge delocalization and intramolecular hydrogen bonding .
The compound was first synthesized in 1965 through the reaction of dry N-chlorobenzamide with phenylisocyanate or by refluxing in dry benzene with anhydrous potassium fluoride. A more recent method involves the hydrolysis of N-benzoyl-N'-phenylthiourea .
N-Benzoyl-N'-phenylurea exhibits notable biological activities, particularly as an insect growth regulator. It acts as an inhibitor of chitin biosynthesis in insects, disrupting molting and development processes. This makes it effective against various pests such as Plutella xylostella and Spodoptera exigua.
In addition to its insecticidal properties, certain derivatives of N-benzoyl-N'-phenylurea have shown significant anticancer activity. They inhibit tubulin polymerization, thereby interfering with cell division in cancer cells, including those from pancreatic and prostate cancers .
The synthesis of N-benzoyl-N'-phenylurea can be achieved through several methods:
N-Benzoyl-N'-phenylurea and its derivatives have various applications:
Interaction studies have shown that N-benzoyl-N'-phenylurea forms strong intramolecular hydrogen bonds, which contribute to its stability and biological activity. Additionally, intermolecular hydrogen bonding leads to the formation of centrosymmetric dimers in the crystal structure, enhancing its physical properties .
Studies involving metal complexes indicate that coordination with metal ions may alter its biological efficacy, suggesting avenues for further research into its pharmacological potential.
Several compounds share structural similarities with N-benzoyl-N'-phenylurea, particularly within the benzoylurea class. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Lufenuron | Benzoylurea derivative | Effective chitin synthesis inhibitor |
| Diflubenzuron | Benzoylurea derivative | Broad-spectrum insecticide; low toxicity to vertebrates |
| N-Benzoyl-N'-phenylthiourea | Contains thiourea instead of urea | Different reactivity and biological profile |
| N-Benzoyl-N'-alkylureas | Alkylated derivatives | Enhanced insecticidal activity |
N-Benzoyl-N'-phenylurea's uniqueness lies in its specific combination of functional groups and its ability to serve both as an insecticide and a potential anticancer agent, making it a compound of interest in both agricultural and medicinal chemistry fields .